Direct Comparison of Ribonucleolytic Inhibition (tRNA Substrate): Angiogenin (108-122) vs. Full-Length Angiogenin
Angiogenin (108-122) inhibits the ribonucleolytic activity of full-length angiogenin by 39% when tRNA is used as the substrate. This establishes a quantifiable baseline for its inhibitory function, contrasting with the uncontrolled activity of the unopposed parent protein. While other C-terminal fragments like Angiogenin (108-123) also inhibit this activity, the specific inhibition percentage for (108-122) provides a key reference point for comparative studies [1].
| Evidence Dimension | Inhibition of ribonucleolytic activity |
|---|---|
| Target Compound Data | 39% inhibition |
| Comparator Or Baseline | Full-length Angiogenin (0% inhibition baseline) |
| Quantified Difference | 39% reduction in enzymatic activity |
| Conditions | In vitro assay using tRNA as substrate; concentration not standardized across vendor data |
Why This Matters
This metric allows researchers to quantitatively calibrate their experimental systems, ensuring the peptide's activity matches published benchmarks before proceeding to more costly in vivo studies.
- [1] InvivoChem. Angiogenin 108-122 Datasheet. In Vitro Ribonucleolytic Activity. View Source
